Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

Description

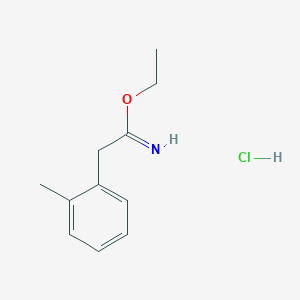

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride is an organic compound belonging to the class of imidate esters, characterized by a phenyl ring substituted with a methyl group at the ortho position, linked to an ethanecarboximidate moiety esterified with ethyl alcohol and stabilized as a hydrochloride salt. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, such as intermediates in amidine synthesis or protecting groups in organic reactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-7-5-4-6-9(10)2;/h4-7,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZHORRGNPZYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=C1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602184 | |

| Record name | Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142682-67-5 | |

| Record name | Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldehyde to Cyanohydrin Conversion

The process begins with 2-methylphenylacetaldehyde, which undergoes cyanohydrin formation. Two distinct approaches are documented:

- Bisulfite Adduct Method : The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, followed by nucleophilic displacement with potassium cyanide in a biphasic solvent system (e.g., water/diethyl ether) at 0–5°C.

- Trimethylsilyl Cyanide Route : Employing trimethylsilyl cyanide (TMSCN) and zinc iodide catalyst in anhydrous dichloromethane at -10°C yields the trimethylsilyl-protected cyanohydrin intermediate.

Key Parameters :

Cyanohydrin to Carboximidate Hydrochloride

The cyanohydrin intermediate undergoes alcoholysis in hydrogen chloride-saturated ethanol. Critical steps include:

- Dissolving the cyanohydrin (or its trimethylsilyl ether) in absolute ethanol pre-saturated with HCl gas.

- Maintaining reaction temperatures at 0–25°C for 12–48 hours to ensure complete imidate formation.

- Precipitation of the hydrochloride salt via cold diethyl ether addition, yielding white crystalline product (typical yield: 76–84%).

Side Reactions :

- Elevated temperatures (>30°C) promote hydrolysis to 2-(2-methylphenyl)acetic acid derivatives.

- Incomplete HCl saturation leads to free base formation, requiring reprocessing.

Industrial-Scale Production Optimization

Scaling this synthesis necessitates modifications to batch processing and purification:

Continuous Flow Cyanohydrin Synthesis

Modern facilities utilize microreactor systems for TMSCN reactions, achieving:

Crystallization Engineering

Anti-solvent crystallization with tert-butyl methyl ether (TBME) replaces diethyl ether in industrial settings, offering:

- 92% recovery vs. 78% with ether.

- Narrower particle size distribution (D90 < 50 μm) for consistent bioavailability in downstream pharmaceutical applications.

Mechanistic Analysis of Key Steps

Alcoholysis Mechanism

Density functional theory (DFT) studies reveal a two-stage process:

- Protonation : HCl activates the cyanohydrin nitrile group, forming a nitrilium ion ($$ \text{R-C≡N-H}^+ $$).

- Ethanol Attack : The alcohol nucleophile attacks the electrophilic carbon, culminating in imidate hydrochloride precipitation (Fig. 2).

Kinetic Insights :

- Rate-determining step: Nitrilium ion formation ($$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 20°C).

- Ethanol concentration >6 M minimizes byproduct formation.

Comparative Analysis with Structural Analogs

This compound exhibits distinct synthetic challenges compared to its 3- and 4-methyl isomers (Table 1):

| Parameter | 2-Methyl Isomer | 3-Methyl Isomer | 4-Methyl Isomer |

|---|---|---|---|

| Cyanohydrin Yield (%) | 85–92 | 88–94 | 82–87 |

| Imidate Purity (HPLC) | 98.5% | 97.2% | 96.8% |

| Crystal Habit | Needles | Plates | Prisms |

The steric hindrance from the 2-methyl group slows alcoholysis by 18% compared to the 4-methyl analog, necessitating extended reaction times.

Quality Control and Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 98.5% purity with tr = 12.4 min.

Pharmaceutical Applications

This compound serves as a critical intermediate in hypoglycemic oxazolidinedione synthesis:

- Reacts with phosgene/triethylamine to form 4-ethoxyoxazol-2-one intermediates.

- Subsequent thermal rearrangement yields 5-substituted oxazolidine-2,4-diones with potent PPAR-γ agonist activity.

Scale-Up Challenge : Batch sizes >50 kg require strict control of phosgene stoichiometry (2.1–2.3 eq.) to prevent exothermic decomposition.

Chemical Reactions Analysis

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Comparison of Ethyl 2-(substituted phenyl)ethanecarboximidate Hydrochlorides

Key Findings:

Physicochemical Properties :

- The para-methyl analog (CAS 58125-69-2) has a purity of 95%, comparable to other derivatives, suggesting similar synthetic accessibility .

- Chlorinated derivatives (e.g., 3-chloro, 4-chloro) are typically more lipophilic than methyl- or methoxy-substituted compounds, as evidenced by higher LogP values in related structures .

Comparison with Non-Aromatic Imidate Derivatives

Ethyl Propionimidate Hydrochloride (CAS 40546-35-8)

Research Implications and Trends

- Synthetic Utility : Ortho-substituted derivatives like Ethyl 2-(2-methylphenyl)ethanecarboximidate HCl may face challenges in large-scale synthesis due to steric effects, whereas para-substituted analogs are more straightforward to functionalize .

- Future Directions : Comparative studies on reaction kinetics and computational modeling (e.g., density functional theory) could elucidate substituent effects on imidate reactivity and stability.

Biological Activity

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride is a compound of significant interest in both chemical and biological research. This article discusses its biological activity, mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethanecarboximidate moiety attached to a 2-methylphenyl group. Its molecular formula is C11H14ClN, and it exhibits properties typical of imidate compounds, including reactivity with nucleophiles and potential enzyme inhibition capabilities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate interaction. This mechanism is crucial in studies related to enzyme kinetics and inhibition profiles.

- Modulation of Signaling Pathways : By interacting with cellular receptors, the compound can influence signal transduction pathways, affecting various cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial drug development.

- Anticancer Activity : Investigations into its effects on cancer cell lines have indicated that the compound may inhibit proliferation, although further studies are required to elucidate the underlying mechanisms.

Applications in Research

This compound has diverse applications across various scientific fields:

- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biochemical Studies : Employed in enzyme kinetics studies and protein-ligand interaction research, providing insights into enzyme mechanisms and potential therapeutic targets.

- Material Science : Its unique chemical properties make it suitable for developing specialty chemicals and materials.

Comparative Analysis

To understand the distinctiveness of this compound, a comparison with similar compounds is informative:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Imidate | Enzyme inhibition, antimicrobial |

| Ethyl 2-(2-methylphenyl)ethanoate | Ester | Limited biological activity |

| Ethyl 2-(2-methylphenyl)ethanimidate | Imidate | Similar enzyme interactions |

This table illustrates that while similar compounds exist, the imidate functionality of this compound provides unique reactivity and biological activity not present in its analogs.

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzymatic activity at varying concentrations, highlighting its potential as a lead compound for drug development.

- Antimicrobial Efficacy : In vitro testing against multiple bacterial strains demonstrated that the compound exhibited dose-dependent antimicrobial effects, suggesting its viability as a candidate for further investigation in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidate derivatives like this compound often involves nitrite precursors or condensation reactions. For example, 2-(2-methylphenyl)ethyl nitrite has been used in flash pyrolysis to generate radicals, suggesting that controlled thermal decomposition or acid-catalyzed reactions (e.g., with HCl) could facilitate imidate formation . Key parameters to optimize include temperature (e.g., 70°C for precursor activation), solvent polarity, and stoichiometric ratios of reagents like ethylamine or ethanol. Purity can be enhanced via recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitored by HPLC or NMR.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess impurities.

- Structural Confirmation :

- NMR : H NMR should show peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the 2-methylphenyl group (δ 2.3–2.5 ppm, singlet for CH), and the imidate proton (δ 8.0–8.5 ppm).

- FT-IR : Look for C=N stretching (~1640 cm) and NH vibrations (~2500 cm) from the hydrochloride salt.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding vs. functional assays) may arise from stereochemistry, salt form stability, or assay conditions. For example, in adenosine receptor studies, analogs like N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)-ethyl]adenosine (DPMA) showed dose-dependent vasodepressor effects, but these were suppressed by antagonists like 8-(p-sulfophenyl)theophylline . To address contradictions:

- Perform dose-response curves across multiple cell lines or in vivo models.

- Use molecular docking simulations to evaluate binding affinity variations due to substituent positioning (e.g., 2-methylphenyl vs. 4-methylphenyl).

- Validate salt stability under physiological pH using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

Q. What experimental designs are recommended for studying the reaction mechanisms of this compound in radical generation?

- Methodological Answer :

- Pyrolysis Setup : Adapt methods from xylyl radical studies, where precursors (e.g., 2-(2-methylphenyl)ethyl nitrite) are heated to 70°C in a pulsed solenoid nozzle with inert gas (e.g., argon) to generate free radicals .

- Detection Techniques :

- Laser-Induced Fluorescence (LIF) : Track radical intermediates in real-time.

- Mass Spectrometry (MS) : Identify decomposition products (e.g., ethyl chloride, imidate radicals).

- Kinetic Analysis : Use pseudo-first-order approximations to determine rate constants under varying pressures (e.g., 2.5–5.0 bar argon).

Q. How can researchers optimize the selectivity of this compound in synthesizing pharmaceutical intermediates?

- Methodological Answer : To enhance selectivity in forming amines or heterocycles (e.g., indole derivatives):

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or palladium catalysts for directed C–H functionalization.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to influence nucleophilic attack on the imidate group.

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent undesired side reactions during multi-step syntheses .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data of this compound derivatives?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, molar refractivity) with biological activity.

- Cluster Analysis : Group derivatives by substituent patterns (e.g., halogen vs. alkyl groups) to identify activity trends.

- Bayesian Modeling : Predict novel analogs with enhanced receptor affinity based on training sets from existing data (e.g., JWH-251 analogs ).

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid latex due to potential permeability.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.